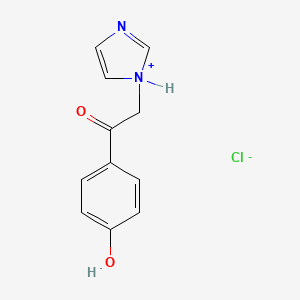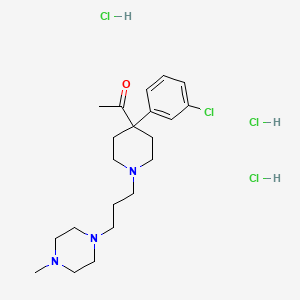
5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a heptyl group attached to the nitrogen atom at the 5-position of the triazole ring and a thione group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of heptyl hydrazine with carbon disulfide, followed by cyclization with hydrazine hydrate under reflux conditions in ethanol . The reaction conditions are crucial to ensure the formation of the desired triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry: 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory and anticancer agent. Research has indicated that it can inhibit certain enzymes and pathways involved in inflammation and cancer progression .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor in metalworking fluids and as an additive in lubricants to enhance their performance .
Mechanism of Action
The mechanism of action of 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . As an anti-inflammatory agent, it inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
4-Amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a phenyl group instead of a heptyl group, which alters its chemical properties and applications.
5-Pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: The presence of a pyridinyl group provides different electronic and steric effects compared to the heptyl group.
Uniqueness: The heptyl group in 5-Heptyl-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts unique hydrophobic properties, making it more suitable for applications requiring lipophilicity. This distinguishes it from other triazole derivatives with different substituents .
Properties
CAS No. |
7271-49-0 |
|---|---|
Molecular Formula |
C9H17N3S |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
5-heptyl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C9H17N3S/c1-2-3-4-5-6-7-8-10-9(13)12-11-8/h2-7H2,1H3,(H2,10,11,12,13) |
InChI Key |
XTWRQARBVPMUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC(=S)NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


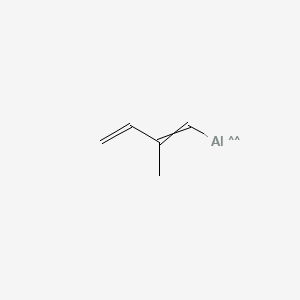
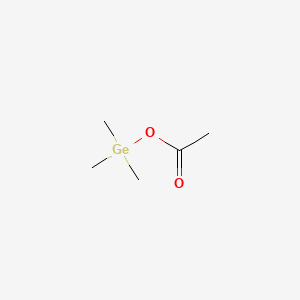
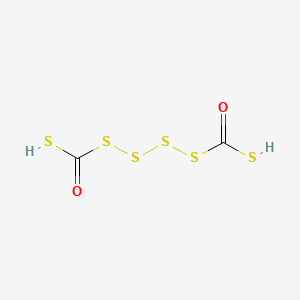

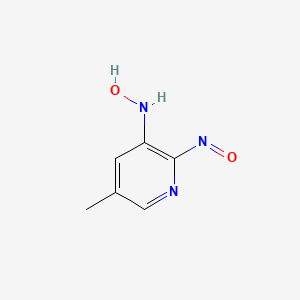
![(8aS)-spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopropane]-1,4-dione](/img/structure/B13753974.png)
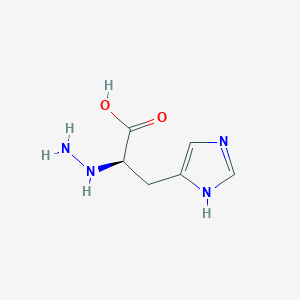

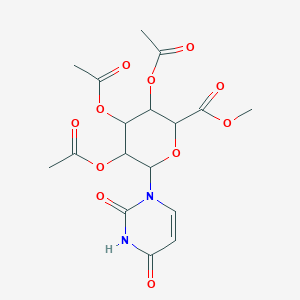


![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)
